molecular formula C20H28FNO B12801571 1-Butanone, 4-(3-azaspiro(5.5)undec-3-yl)-1-(4-fluorophenyl)- CAS No. 1997-30-4

1-Butanone, 4-(3-azaspiro(5.5)undec-3-yl)-1-(4-fluorophenyl)-

Cat. No.: B12801571
CAS No.: 1997-30-4
M. Wt: 317.4 g/mol
InChI Key: HTYMBWFCAKHGOC-UHFFFAOYSA-N
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Description

Properties

CAS No.

1997-30-4

Molecular Formula

C20H28FNO

Molecular Weight

317.4 g/mol

IUPAC Name

4-(3-azaspiro[5.5]undecan-3-yl)-1-(4-fluorophenyl)butan-1-one

InChI

InChI=1S/C20H28FNO/c21-18-8-6-17(7-9-18)19(23)5-4-14-22-15-12-20(13-16-22)10-2-1-3-11-20/h6-9H,1-5,10-16H2

InChI Key

HTYMBWFCAKHGOC-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)CCN(CC2)CCCC(=O)C3=CC=C(C=C3)F

Origin of Product

United States

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 1-(4-Fluorophenyl)-4-(3-azaspiro[5.5]undec-3-yl)butan-1-one
  • CAS No.: 64-56-2
  • Molecular Formula: C₂₁H₃₀FNO
  • Molecular Weight : 331.47 g/mol .

Structural Features :

  • A butanone backbone substituted with a 4-fluorophenyl group at position 1 and a 3-azaspiro[5.5]undec-3-yl moiety at position 2. The spirocyclic amine consists of two fused cyclohexane rings, conferring rigidity and stereochemical complexity .

Comparison with Structural Analogs

Variations in Spirocyclic Ring Size

Compound Name Spiro System Molecular Formula Molecular Weight (g/mol) Key Differences
Target Compound 3-Azaspiro[5.5]undec-3-yl C₂₁H₃₀FNO 331.47 Baseline structure
4-(3-Azaspiro[5.6]dodec-3-yl) Analogue 3-Azaspiro[5.6]dodec-3-yl C₂₁H₃₀FNO ~345 (estimated) Larger spiro ring (6-membered vs. 5-membered), increased steric hindrance

Impact :

  • The spiro[5.6]dodecane variant introduces an additional methylene group, expanding the spiro ring. This may alter binding affinity to receptors due to modified spatial orientation and van der Waals interactions .

Substituent Modifications on the Spiro System

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Differences
Target Compound None C₂₁H₃₀FNO 331.47 Baseline
4'-Fluoro-γ-[8-(trifluoromethyl)-3-azaspiro...] 8-(Trifluoromethyl) C₂₁H₂₇F₄NO 385.44 CF₃ group enhances lipophilicity and metabolic stability

Impact :

  • This modification raises the molecular weight by ~54 g/mol, which could influence blood-brain barrier permeability .

Functional Group Additions

Compound Name Additional Groups Molecular Formula Key Differences
Target Compound None C₂₁H₃₀FNO Baseline
Phthalazinone-Spiro Hybrid (Compound 29 in ) Phthalazinone, chlorine substituent C₃₃H₃₄ClFN₄O₄ Antitrypsin activity; enhanced π-π stacking potential

Impact :

  • The phthalazinone moiety introduces a planar aromatic system, enabling interactions with enzyme active sites (e.g., phosphodiesterases). The chlorine atom may improve binding specificity through halogen bonding .

Salt Forms and Bioavailability

Compound Name Salt Form Key Differences
Target Compound Free base Baseline
Hydrochloride Salt (CAS 64-57-3) HCl Improved aqueous solubility for parenteral formulations

Impact :

  • Salt formation enhances solubility, facilitating drug delivery in biological systems. The hydrochloride form is commonly used in injectable neuroleptics .

Pharmacological and Toxicological Considerations

  • Neuroleptic Potential: The target compound’s structural similarity to azaperone (a butyrophenone) suggests dopamine receptor antagonism, useful in managing psychosis or veterinary sedation .
  • Safety Profile: Unlike the carcinogenic nitrosamine 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), the spirocyclic amine and fluorophenyl groups in the target compound likely mitigate genotoxic risks .
  • Metabolism : The spiro system’s rigidity may reduce metabolic degradation compared to flexible piperidine analogs, prolonging half-life .

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